N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
This compound features a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl group at position 2. While direct biological data for this compound are unavailable in the provided evidence, its design suggests similarities to kinase inhibitors or antimicrobial agents, given the prevalence of naphthyridine and oxadiazole motifs in such contexts .
Key structural attributes:
- 1,8-Naphthyridine core: Known for intercalation with DNA or enzyme active sites.
- 1,2,4-Oxadiazole: Enhances metabolic stability and hydrogen-bonding capacity.
- Fluorophenyl and chlorophenyl groups: Influence lipophilicity and target selectivity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN5O3/c1-15-5-10-20-23(35)21(26-31-24(32-36-26)17-3-2-4-19(28)11-17)13-33(25(20)30-15)14-22(34)29-12-16-6-8-18(27)9-7-16/h2-11,13H,12,14H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWRPUINJGXRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 3,4-dimethoxyaniline: This involves the methylation of 3,4-dihydroxyaniline using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the benzamide core: The 3,4-dimethoxyaniline is then reacted with benzoyl chloride in the presence of a base like pyridine to form N-(3,4-dimethoxyphenyl)benzamide.
Synthesis of the pyrimidine intermediate: The pyrimidine ring is synthesized by reacting 4-fluorobenzaldehyde with guanidine in the presence of a base such as sodium ethoxide.
Coupling reaction: The final step involves the coupling of the pyrimidine intermediate with N-(3,4-dimethoxyphenyl)benzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6m)
Structural Differences :
- Core : Lacks the 1,8-naphthyridine and oxadiazole groups; instead, it features a 1,2,3-triazole ring linked to a naphthalene moiety.
- Substituents : Retains the 4-chlorophenyl group but replaces the fluorophenyl with a naphthalenyloxy methyl group.
Physicochemical Properties :
3-Chloro-N-phenyl-phthalimide
Structural Differences :
- Core : Phthalimide instead of naphthyridine.
- Substituents : A single chlorophenyl group attached to the phthalimide nitrogen, lacking the acetamide or fluorophenyl-oxadiazole motifs .
Applications: Used as a monomer for polyimide synthesis, highlighting its role in materials science rather than medicinal chemistry .
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Structural Differences :
- Core : 1,2,4-Triazole with a pyridinyl group instead of oxadiazole-naphthyridine.
- Substituents : Contains a sulfanyl (–S–) linker and 3-chloro-4-fluorophenyl group, differing in substitution pattern from the target compound’s 4-chlorophenylmethyl and 3-fluorophenyl groups .
Functional Implications :
The sulfanyl group may enhance solubility but reduce stability compared to the oxadiazole’s rigid aromatic system.
Comparative Analysis Table
Discussion of Structural and Functional Divergence
- Substituent Effects : The 3-fluorophenyl group may enhance target selectivity via hydrophobic interactions, whereas naphthalenyloxy (Compound 6m) or sulfanyl () groups prioritize solubility .
- Synthetic Complexity : The target compound’s multi-step synthesis (implied by its structure) contrasts with simpler routes for triazole-based analogs, as seen in 1,3-dipolar cycloadditions .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity, particularly its anticancer properties.
Structural Characteristics
The compound features a naphthyridine core fused with an oxadiazole moiety and a chlorophenyl group. The molecular formula is , and it exhibits a monoclinic crystal system with specific crystallographic parameters. The detailed atomic coordinates and displacement parameters are provided in Table 1.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 20.286(4) |
| b (Å) | 5.3827(11) |
| c (Å) | 16.254(3) |
| β (°) | 104.95(3) |
| Z | 4 |
| V (ų) | 1714.7(7) |
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various human cancer cell lines, including HCT-116 and HeLa cells. The compound was found to induce apoptosis in these cell lines through several mechanisms:
- Caspase Activation : The compound significantly increased caspase activity, which is crucial for the apoptotic process.
- Phosphatidylserine Translocation : Flow cytometry analysis revealed that treatment with the compound led to translocation of phosphatidylserine to the outer membrane of cells, a hallmark of early apoptosis.
- Morphological Changes : Treated cells exhibited characteristic apoptotic changes such as shrinkage and detachment from the culture surface.
IC50 Values
The half-maximal inhibitory concentration (IC50) values for the compound against HCT-116 and HeLa were reported as follows:
- HCT-116 : IC50 = 36 μM
- HeLa : IC50 = 34 μM
These values indicate a potent cytotoxic effect at relatively low concentrations.
The biological activity of this compound can be attributed to its ability to interfere with key cellular pathways involved in cancer cell survival:
- Downregulation of VEGF : The compound has been shown to inhibit vascular endothelial growth factor (VEGF), which plays a critical role in tumor angiogenesis.
- Microtubule Depolymerization : Similar to other anticancer agents, it may exert mitostatic effects by disrupting microtubule dynamics.
Case Studies
In a series of experiments conducted by de Oliveira et al., derivatives of oxadiazole were evaluated for their anticancer activities. The study indicated that modifications in the chemical structure could enhance potency against cancer cell lines by increasing hydrophobic interactions with target proteins .
Table 2: Summary of Biological Activity Findings
| Study | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| de Oliveira et al. | HCT-116 | 36 | Apoptosis induction via caspase activation |
| de Oliveira et al. | HeLa | 34 | Inhibition of VEGF and microtubule disruption |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
